molecular formula C11H12O B575131 2-Allyl-6-methylbenzaldehyde CAS No. 179554-11-1

2-Allyl-6-methylbenzaldehyde

Cat. No.: B575131
CAS No.: 179554-11-1
M. Wt: 160.216
InChI Key: XNWGAMJBUFPQED-UHFFFAOYSA-N
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Description

2-Allyl-6-methylbenzaldehyde (CAS: Not provided in evidence) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with an allyl (-CH₂CHCH₂) group at the 2-position and a methyl (-CH₃) group at the 6-position. This compound is structurally distinct due to the electron-donating allyl and methyl groups, which influence its reactivity, solubility, and applications in organic synthesis.

Properties

CAS No.

179554-11-1

Molecular Formula

C11H12O

Molecular Weight

160.216

IUPAC Name

2-methyl-6-prop-2-enylbenzaldehyde

InChI

InChI=1S/C11H12O/c1-3-5-10-7-4-6-9(2)11(10)8-12/h3-4,6-8H,1,5H2,2H3

InChI Key

XNWGAMJBUFPQED-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)CC=C)C=O

Synonyms

Benzaldehyde, 2-methyl-6-(2-propenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Allyl-6-methylbenzaldehyde with structurally related benzaldehyde derivatives, leveraging available data from the provided evidence and general chemical principles:

Property 2-Allyl-6-methylbenzaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) 4-Methylbenzaldehyde (p-Tolualdehyde)
Substituents 2-allyl, 6-methyl 2-hydroxy 4-methyl
Formula C₁₁H₁₂O (hypothetical) C₇H₆O₂ C₈H₈O
Molecular Weight ~160.21 g/mol (calculated) 122.12 g/mol 120.15 g/mol
Boiling Point Not available 197°C 199–201°C
Reactivity Allyl group enables [3,3]-sigmatropic rearrangements; methyl enhances steric hindrance Hydroxy group participates in hydrogen bonding and chelation with metals Methyl group directs electrophilic substitution to para positions
Applications Potential use in fragrances, Diels-Alder reactions Ligand in coordination chemistry, precursor to coumarins Intermediate in pharmaceuticals and agrochemicals

Key Findings:

  • Electronic Effects : The allyl group in 2-Allyl-6-methylbenzaldehyde introduces conjugation opportunities, unlike the hydroxyl group in salicylaldehyde, which dominates its acidity and metal-binding properties .
  • Synthetic Utility : While salicylaldehyde is widely used in synthesizing heterocycles (e.g., Schiff bases), 2-Allyl-6-methylbenzaldehyde may favor allylation or Claisen rearrangements due to its substituents.

Limitations of Available Evidence

The provided evidence exclusively details salicylaldehyde, leaving critical gaps in direct data for 2-Allyl-6-methylbenzaldehyde. For instance:

  • No experimental data (e.g., melting point, solubility) or spectroscopic signatures (IR, NMR) were available.
  • Comparative studies with other allyl-substituted benzaldehydes (e.g., 2-Allyl-4-methoxybenzaldehyde) are absent.

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